5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034381-96-7
VCID: VC5076545
InChI: InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24)
SMILES: CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

CAS No.: 2034381-96-7

VCID: VC5076545

Molecular Formula: C19H24N4O2

Molecular Weight: 340.427

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide - 2034381-96-7

Description

5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound belonging to the class of isoxazole carboxamides. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases, including inflammatory and degenerative conditions.

Synthesis of 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

The synthesis of this compound involves several steps, typically employing reagents like HATU (a coupling reagent), DMSO (as a solvent), and various bases such as triethylamine to facilitate the formation of the desired bonds. Reaction conditions require careful temperature control and specific time frames to ensure optimal yield and purity of the product.

Synthetic Steps

  • Formation of the Piperidine Intermediate: This involves the reaction of appropriate amines with cyclic ketones under reductive amination conditions.

  • Coupling Reaction: The piperidine intermediate is coupled with the isoxazole moiety using a coupling reagent.

  • Final Assembly: The final compound is assembled by combining the piperidine derivative with the isoxazole carboxamide moiety.

Biological Activity and Mechanism of Action

The biological activity of 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide primarily involves its interaction with specific biological targets such as kinases or receptors involved in inflammatory pathways. Studies suggest that compounds in this class may inhibit kinase activity by binding to the active site or allosteric sites, thereby modulating signaling pathways associated with cell proliferation and inflammation.

Potential Applications

  • Inflammatory Conditions: Potential therapeutic applications include the treatment of inflammatory diseases by modulating inflammatory pathways.

  • Degenerative Conditions: The compound may also be explored for treating degenerative conditions by influencing cellular signaling pathways.

Analytical Techniques

Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the compound. These techniques provide detailed information about the molecular structure and help in identifying potential impurities.

Analytical Data

TechniquePurpose
NMRStructural Confirmation
MSMolecular Weight and Purity

Research Findings and Future Directions

Research on 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide highlights its potential in medicinal chemistry. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and evaluating its efficacy in preclinical models of disease.

Future Research Directions

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

  • Preclinical Efficacy Evaluation: Testing the compound in animal models of inflammatory and degenerative diseases.

CAS No. 2034381-96-7
Product Name 5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Molecular Formula C19H24N4O2
Molecular Weight 340.427
IUPAC Name 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24)
Standard InChIKey BVMSTGRFGNIVMB-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4
Solubility not available
PubChem Compound 92074636
Last Modified Aug 17 2023

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